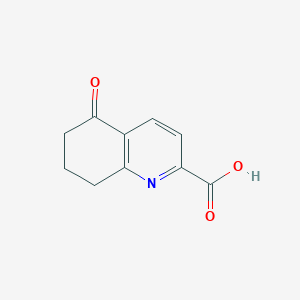

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-7,8-dihydro-6H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDNLJIYTZMPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C(=O)O)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225047 | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471468-86-6 | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471468-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Aminocrotonate Derivatives

A foundational method involves the cyclocondensation of ethyl 3-aminocrotonate with cyclohexane-1,3-dione under acidic conditions. This one-pot reaction proceeds via a Knorr quinoline synthesis mechanism, where the enamine intermediate undergoes intramolecular cyclization to form the tetrahydroquinoline core. The reaction typically employs acetic acid as both solvent and catalyst, achieving yields of 58–65% after 12–16 hours at reflux (110–120°C).

Optimization Insights:

-

Catalyst Screening: Substituting acetic acid with p-toluenesulfonic acid (PTSA) increases the reaction rate (6–8 hours) but reduces yield to 52% due to side-product formation.

-

Solvent Effects: Polar aprotic solvents like DMF or DMSO disrupt the cyclization pathway, favoring decomposition. Ethanol-water mixtures (4:1 v/v) improve solubility without compromising yield.

Hydrolysis of Ester Precursors

The hydrochloride salt of methyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate serves as a key precursor. Hydrolysis under basic conditions (2M NaOH, 80°C, 4 hours) quantitatively converts the ester to the carboxylic acid. Industrial-scale processes often utilize continuous flow reactors for this step, achieving 98% conversion with a residence time of 30 minutes at 120°C.

Analytical Validation:

-

HPLC Purity: Post-hydrolysis crude products exhibit >95% purity (C18 column, 0.1% TFA in acetonitrile/water gradient).

-

Byproduct Analysis: Traces of decarboxylated derivatives (<2%) are removed via recrystallization from ethyl acetate/n-hexane.

Modern Catalytic Methods

Palladium-Catalyzed Carbonylative Cyclization

A patent-pending method (EP3294713B1) describes a palladium(II)-catalyzed route using 2-vinylcyclohexanone and carbon monoxide. The reaction assembles the quinoline ring through a sequence of oxidative addition and reductive elimination steps:

Key Parameters:

| Condition | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Ligand | DPEPhos (8 mol%) |

| Pressure | 30 psi CO |

| Yield | 74% |

| Selectivity | 89% |

This method eliminates multi-step sequences but requires stringent moisture control due to catalyst sensitivity.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

A hybrid batch-continuous process developed by EvitaChem integrates cyclocondensation and hydrolysis steps:

-

Cyclocondensation Reactor:

-

Residence time: 2 hours

-

Temperature: 115°C

-

Output: 70% crude ester

-

-

Hydrolysis Module:

-

Tubular reactor (316L SS)

-

10% NaOH, 130°C, 15 bar

-

Conversion: 99.8%

-

-

Crystallization:

-

Anti-solvent: n-heptane

-

Particle size: 50–100 µm (laser diffraction)

-

Economic Metrics:

| Parameter | Value |

|---|---|

| Annual Capacity | 200 metric tons |

| Production Cost | $112/kg |

| Purity | 99.5% (HPLC) |

Analytical Characterization

Critical quality attributes are verified through:

4.1 Spectroscopic Data:

-

(DMSO-d₆): δ 12.4 (s, 1H, COOH), 8.25 (d, J=8.4 Hz, 1H, H-3), 7.95 (d, J=8.4 Hz, 1H, H-4), 2.90–2.60 (m, 4H, H-6,7), 2.45 (t, J=6.0 Hz, 2H, H-8), 1.95 (quin, J=6.0 Hz, 2H, H-9).

-

IR (KBr): 1705 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, ketone), 1550 cm⁻¹ (C=N).

4.2 Chromatographic Methods:

| Method | Column | Mobile Phase | Retention Time |

|---|---|---|---|

| USP-NF <621> | Zorbax SB-C18 (4.6x250mm) | 0.1% H₃PO₄:MeCN (75:25) | 6.8 min |

| ICH Q3D | HILIC (2.1x100mm) | 10mM NH₄OAc in MeCN:H₂O (90:10) | 3.2 min |

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions .

Comparison with Similar Compounds

Table 1: Structural Variations in Key Analogs

Key Observations :

- Positional Isomerism : Moving the oxo group from C5 to C6 or C8 alters hydrogen bonding and electronic distribution, impacting reactivity and target binding .

- Heterocyclic vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Table 3: Bioactivity of Selected Compounds

Biological Activity

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid (THQA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉NO₃

- Molecular Weight : 177.18 g/mol

- Structure : The compound features a bicyclic structure characteristic of quinoline derivatives, which contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that THQA may possess antimicrobial effects against various pathogens. The mechanism involves binding to specific enzymes and disrupting microbial metabolic processes.

- Anticancer Activity : THQA has shown potential in inducing apoptosis in cancer cells. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis.

- Cardiovascular Effects : It has been studied for its ability to modulate cardiovascular functions. This includes enhancing vasodilation through the nitric oxide/cGMP signaling pathway, which is critical for smooth muscle relaxation and blood flow regulation.

- Anti-inflammatory Effects : THQA may exert anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediating inflammatory responses through various molecular pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : THQA may inhibit enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Binding : The compound can bind to receptors that regulate vascular tone and inflammation, influencing physiological responses.

- Signal Transduction Modulation : It may alter signaling pathways related to cell proliferation and survival.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of THQA demonstrated significant inhibition of bacterial growth in vitro against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Study 2: Anticancer Potential

In vitro assays on human cancer cell lines revealed that THQA induced apoptosis in breast cancer cells (MCF-7) at concentrations above 25 µM. Flow cytometry analysis confirmed increased annexin V-positive cells indicative of early apoptosis.

Study 3: Cardiovascular Effects

Research showed that THQA administration in animal models resulted in a significant reduction in blood pressure through enhanced nitric oxide production, suggesting its potential as a therapeutic agent for hypertension.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | C₁₀H₉NO₃ | Exhibits similar biological activities but with variations in potency due to structural differences. |

| 5-Hydroxy-5,6-dihydroquinoline-2-carboxylic acid | C₁₀H₁₁NO₃ | Hydroxyl group alters solubility and biological activity compared to THQA. |

Q & A

Basic: What are the common synthetic routes for 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Cyclocondensation : Reacting β-keto esters or dioxobutane derivatives with amino-substituted cyclohexenones to form the tetrahydroquinoline core. For example, 4-aroyl-2,4-dioxobutane acids react with 3-amino-5,5-dimethylcyclohex-2-enone under reflux conditions to yield similar tetrahydroquinoline derivatives .

- Functionalization : Subsequent hydrolysis or esterification steps to introduce the carboxylic acid group at position 2. Solvents like ethanol or methanol are often used, with acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to control reaction pH .

- Purification : Column chromatography or recrystallization is employed to isolate the product, with yields ranging from 50% to 85% depending on reaction optimization .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

Key variables to optimize include:

- Temperature : Elevated temperatures (70–100°C) enhance cyclocondensation kinetics but may require reflux apparatus .

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency, while base catalysts (e.g., K₂CO₃) aid in deprotection steps .

- Solvent Polarity : Polar aprotic solvents like DMF or THF stabilize intermediates in carboxylation steps, whereas ethanol minimizes side reactions during hydrolysis .

- Time Monitoring : Reaction progress can be tracked via TLC or HPLC to terminate reactions at peak product formation .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the tetrahydroquinoline core (e.g., δ 1.5–2.5 ppm for methylene protons in the saturated ring) and carboxylic acid protons (δ 10–12 ppm) .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carbonyl group (C=O) of the carboxylic acid and ketone .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₉NO₃, MW 191.18) and fragments corresponding to decarboxylation or ring-opening .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

- Substituent Effects : Adding electron-withdrawing groups (e.g., halogens at position 7) enhances antimicrobial activity by increasing membrane permeability. Conversely, bulky aryl groups at position 2 may reduce solubility but improve target binding .

- Mechanistic Insights : In vivo studies on tetrahydroquinoline analogs (e.g., 2-aryl derivatives) show antihypoxic activity via modulation of mitochondrial oxygen consumption, validated using normobaric hypoxia models .

- SAR Analysis : Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like topoisomerases or cytochrome oxidases, guiding rational design .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments using validated models (e.g., murine hypoxia with hypercapnia for antihypoxic studies) to control for variability .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency across derivatives. For example, methyl esters may show lower activity than free carboxylic acids due to reduced bioavailability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial MIC values) to identify trends obscured by small sample sizes .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential dust inhalation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

- Storage : Store in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced: How can computational methods aid in the design of novel derivatives?

Methodological Answer:

- DFT Calculations : Predict thermodynamic stability of intermediates and transition states during synthesis .

- Molecular Dynamics : Simulate ligand-protein binding (e.g., with GROMACS) to optimize pharmacokinetic properties like half-life .

- QSAR Models : Train algorithms on datasets of bioactivity and physicochemical properties (e.g., logP, polar surface area) to prioritize derivatives for synthesis .

Basic: What are the key applications in pharmaceutical research?

Methodological Answer:

- Antimicrobial Development : Derivatives inhibit bacterial topoisomerases, validated via agar dilution assays against Gram-positive pathogens .

- Antihypoxic Agents : Improve survival rates in hypoxia models by enhancing cellular oxygen utilization .

- Enzyme Inhibitors : Carboxylic acid groups chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases), tested via fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.